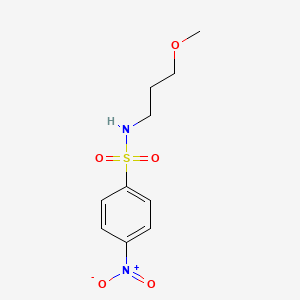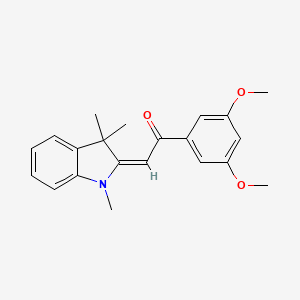![molecular formula C18H17N3O3 B4721906 5-phenyl-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4721906.png)
5-phenyl-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives involves strategic organic synthesis techniques. An efficient method involves reactions that yield these compounds in good to excellent yields under mild conditions. For example, Wang et al. (2016) described a facile method for synthesizing similar pyrido[2,3-d]pyrimidine derivatives through reactions under mild conditions, showcasing the versatility of synthesis approaches for such compounds (Wang et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized using various spectroscopic techniques. Density Functional Theory (DFT) is often employed to optimize the structures and compute energies and vibrational frequencies, providing insights into the stability and electronic properties of these compounds. Zahedifar et al. (2016) conducted such an analysis, highlighting the correlation between theoretical and experimental data for structural characterization (Zahedifar, Razavi, & Sheibani, 2016).
Chemical Reactions and Properties
Pyrido[2,3-d]pyrimidine derivatives undergo a variety of chemical reactions, reflecting their chemical reactivity. The reactions include nucleophilic substitutions, cycloadditions, and condensations, leading to the formation of diverse functionalized derivatives. Furrer, Wágner, & Fehlhaber (1994) described the conversion of related compounds to antithrombotic derivatives, illustrating the chemical versatility and potential pharmacological applications of these molecules (Furrer, Wágner, & Fehlhaber, 1994).
Physical Properties Analysis
The physical properties of pyrido[2,3-d]pyrimidine derivatives, such as solubility and melting points, are crucial for their application in drug development. Jatczak et al. (2014) explored the biopharmaceutical properties of these compounds, revealing a significant variation in solubility and permeability coefficients, which are essential for understanding their pharmacokinetic profiles (Jatczak et al., 2014).
Mécanisme D'action
The mechanism of action of pyrido[2,3-d]pyrimidine derivatives involves interaction with different cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Orientations Futures
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Pyrido[2,3-d]pyrimidines have shown a broad spectrum of activities, making them promising candidates for the development of new therapeutic agents .
Propriétés
IUPAC Name |
1-(oxolan-2-ylmethyl)-5-phenylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-17-15-14(12-5-2-1-3-6-12)8-9-19-16(15)21(18(23)20-17)11-13-7-4-10-24-13/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASFXFWQGFKZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,4-dichlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]acrylamide](/img/structure/B4721826.png)
![4-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4721837.png)
![1-allyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4721838.png)
![2-(4-chlorophenyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B4721841.png)
![ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4721849.png)

![2-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-nitrobenzenesulfonate](/img/structure/B4721873.png)
![N-[3-(4-morpholinyl)propyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4721883.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4721888.png)


![methyl 3-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4721904.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4721913.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B4721920.png)